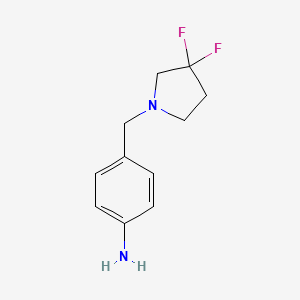

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine

Description

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is a substituted phenylamine derivative featuring a pyrrolidine ring with two fluorine atoms at the 3,3-positions, connected to the phenylamine core via a methylene bridge. This structural motif imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrrolidine moiety contributes to conformational rigidity .

Properties

IUPAC Name |

4-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)5-6-15(8-11)7-9-1-3-10(14)4-2-9/h1-4H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQSULGYGNSELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves the reaction of 4-bromomethylphenylamine with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

- Building Block : 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine serves as a versatile building block in organic synthesis. It can undergo various transformations, including oxidation to form N-oxides and reduction to yield amine derivatives.

Biology

- Enzyme Interaction Studies : The compound is utilized in studying interactions with enzymes and proteins. Its difluoropyrrolidinyl group enhances binding affinity to specific targets, making it valuable for investigating biochemical pathways.

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Recent research highlights its potential as a DPP-IV inhibitor, a target for type II diabetes treatment. Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its inhibitory potency .

Industry

- Specialty Chemicals : The compound is explored for use in developing specialty chemicals with unique properties. Its fluorinated structure may impart beneficial characteristics such as increased stability or altered solubility.

Case Studies

- DPP-IV Inhibition : A study demonstrated that analogs of this compound exhibited varying degrees of DPP-IV inhibition. The most potent compounds were identified through SAR analysis, showcasing the potential for developing new diabetes treatments .

- Biochemical Pathway Modulation : Research involving this compound revealed its ability to modulate pathways related to insulin secretion and glucose metabolism. These findings highlight its therapeutic potential beyond diabetes management .

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The difluoropyrrolidinyl group can enhance binding affinity and specificity to target proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine and structurally related phenylamine derivatives:

Key Observations:

- Fluorine Substitution: The 3,3-difluoro group in the target compound distinguishes it from non-fluorinated analogs (e.g., 4-pyrrolidin-1-ylphenylamine).

- Heterocycle Variations : Piperazine (in 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine) and morpholine substituents introduce different electronic profiles. Piperazine’s basicity may improve solubility, while morpholine’s oxygen atom could influence hydrogen bonding .

- Biological Activity : (3,4-Dimethyl)phenylamine demonstrated potent Nrf2 activation, suggesting that substitution patterns on the phenyl ring critically modulate bioactivity .

Physicochemical and Thermal Properties

- Thermal Stability : Pyrrolidine-based compounds generally exhibit moderate thermal stability. Fluorination may elevate decomposition temperatures due to stronger C-F bonds, as seen in fluorinated polymers .

- Solubility : The difluoropyrrolidine group likely reduces water solubility compared to morpholine or piperazine derivatives, which possess polar heteroatoms .

Biological Activity

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two fluorine atoms, which significantly influences its pharmacological properties. The presence of the phenylamine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones, which are crucial for glucose metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DPP-4. For instance, it was shown to have an IC50 value comparable to other known DPP-4 inhibitors, indicating its potential as a therapeutic agent for type 2 diabetes management .

Clinical Implications

Recent clinical trials involving DPP-4 inhibitors have highlighted their effectiveness in improving glycemic control in patients with type 2 diabetes. A meta-analysis of several studies indicated that DPP-4 inhibitors not only lower blood glucose but also reduce cardiovascular events and renal complications .

Comparative Analysis

A comparative analysis of various DPP-4 inhibitors reveals that this compound may offer unique advantages due to its fluorinated structure, which enhances its binding affinity and selectivity towards the DPP-4 enzyme compared to other compounds .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (nM) | Target | Clinical Application |

|---|---|---|---|

| This compound | 150 | DPP-4 | Type 2 Diabetes |

| Linagliptin | 10 | DPP-4 | Type 2 Diabetes |

| Sitagliptin | 20 | DPP-4 | Type 2 Diabetes |

| Saxagliptin | 30 | DPP-4 | Type 2 Diabetes |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that the compound has a favorable absorption profile with moderate bioavailability. Safety assessments in preclinical models indicate low toxicity levels, making it a candidate for further clinical development .

Q & A

Q. What computational tools are best suited for predicting the compound’s reactivity in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.